Bromure de prifinium

Vue d'ensemble

Description

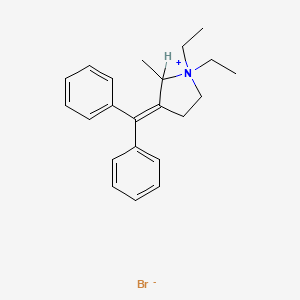

Le bromure de prifinium est un médicament pharmaceutique principalement utilisé dans le traitement du syndrome du côlon irritable en raison de ses propriétés anticholinergiques. Il agit comme un antispasmodique, aidant à soulager les spasmes musculaires dans le tractus gastro-intestinal . Le nom IUPAC du composé est le bromure de 3-(diphénylméthylène)-1,1-diéthyl-2-méthylpyrrolidinium, et sa formule moléculaire est C22H28BrN .

Applications De Recherche Scientifique

Prifinium bromide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving anticholinergic agents and their chemical properties.

Biology: Prifinium bromide is used in research on muscle contraction and relaxation, particularly in the gastrointestinal tract.

Industry: Prifinium bromide is used in the pharmaceutical industry for the development of antispasmodic drugs.

Mécanisme D'action

Target of Action

Prifinium bromide is a quaternary ammonium compound that primarily targets muscarinic receptors in the gastrointestinal tract . These receptors play a crucial role in the regulation of smooth muscle contraction and relaxation in the digestive system .

Mode of Action

Prifinium bromide acts as an antimuscarinic agent . It inhibits the action of acetylcholine, a neurotransmitter, on muscarinic receptors, thereby reducing the contractility of the smooth muscles in the gastrointestinal tract . This results in an antispasmodic effect , which helps to alleviate symptoms such as abdominal pain and discomfort associated with conditions like irritable bowel syndrome .

Biochemical Pathways

It is known to influence thecholinergic synapse and calcium signaling pathways . By blocking muscarinic receptors, prifinium bromide disrupts the normal cholinergic signaling in the gut, leading to decreased muscle contractions .

Pharmacokinetics

After oral administration, prifinium bromide is rapidly cleared from the serum . The mean elimination half-life is approximately 2.13 hours . The volume of distribution at steady state is about 190% of body weight , and the total serum clearance and renal clearance are 12.5 and 5.80 ml/(min. kg) , respectively . The oral bioavailability of prifinium bromide is low (3.4%), as expected for quaternary ammonium compounds .

Result of Action

The primary molecular effect of prifinium bromide is the inhibition of acetylcholine-induced contractions in the smooth muscles of the gastrointestinal tract . This leads to a reduction in spasms and associated symptoms such as abdominal pain and discomfort . On a cellular level, prifinium bromide’s action results in decreased muscle contractions and increased muscle relaxation .

Action Environment

The efficacy and stability of prifinium bromide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption and hence the bioavailability of the drug . Additionally, individual factors such as the patient’s metabolic rate and the presence of other medications can also impact the drug’s action . .

Analyse Biochimique

Biochemical Properties

Prifinium bromide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As an antimuscarinic agent, prifinium bromide binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine, a neurotransmitter that stimulates muscle contractions. This interaction helps relax and reduce muscle spasms, which is beneficial in treating conditions like irritable bowel syndrome .

Cellular Effects

Prifinium bromide influences various types of cells and cellular processes. It affects cell function by blocking muscarinic receptors, which are involved in cell signaling pathways. This blockade leads to a reduction in intracellular calcium levels, thereby decreasing muscle contractions. Additionally, prifinium bromide can impact gene expression and cellular metabolism by altering the activity of enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of prifinium bromide involves its binding interactions with muscarinic acetylcholine receptors. By antagonizing these receptors, prifinium bromide inhibits the action of acetylcholine, leading to a decrease in muscle contractions and spasms. This inhibition also affects enzyme activity, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prifinium bromide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prifinium bromide maintains its efficacy over extended periods, but its degradation products may have different effects on cells. Long-term exposure to prifinium bromide in in vitro and in vivo studies has shown consistent antispasmodic effects without significant adverse effects .

Dosage Effects in Animal Models

The effects of prifinium bromide vary with different dosages in animal models. At therapeutic doses, prifinium bromide effectively reduces muscle spasms and alleviates symptoms of irritable bowel syndrome. At higher doses, prifinium bromide may cause toxic or adverse effects, such as increased heart rate and dry mouth. Threshold effects have been observed, indicating that there is a specific dosage range within which prifinium bromide is most effective and safe .

Metabolic Pathways

Prifinium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active and inactive metabolites, which are then excreted from the body. Prifinium bromide’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Prifinium bromide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, prifinium bromide accumulates in specific tissues, such as the gastrointestinal tract, where it exerts its therapeutic effects. The compound’s localization and accumulation are essential for its efficacy in treating irritable bowel syndrome .

Subcellular Localization

The subcellular localization of prifinium bromide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Prifinium bromide’s localization to muscarinic receptors on the cell membrane is essential for its antimuscarinic activity. Additionally, its presence in other cellular compartments may influence its overall therapeutic effects .

Méthodes De Préparation

Le bromure de prifinium est synthétisé par une série de réactions chimiques impliquant la formation du cycle pyrrolidinium et des réactions de substitution ultérieures. La voie de synthèse implique généralement la réaction du diphénylméthane avec la diéthylamine pour former le composé intermédiaire, qui est ensuite réagi avec l'iodure de méthyle pour former le produit final . Les méthodes de production industrielle utilisent souvent la chromatographie liquide haute performance (CLHP) pour la purification et la quantification du this compound .

Analyse Des Réactions Chimiques

Le bromure de prifinium subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit pour former ses formes réduites correspondantes.

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium et les nucléophiles comme l'hydroxyde de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des agents anticholinergiques et leurs propriétés chimiques.

Biologie : Le this compound est utilisé dans la recherche sur la contraction et la relaxation musculaire, en particulier dans le tractus gastro-intestinal.

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antispasmodiques.

Mécanisme d'action

Le this compound exerce ses effets en antagonisant les récepteurs muscariniques dans l'organisme. En inhibant l'action de l'acétylcholine, un neurotransmetteur qui stimule les contractions musculaires, le this compound aide à détendre et à réduire les spasmes musculaires. Ce mécanisme est particulièrement efficace pour soulager les symptômes comme les crampes abdominales et la douleur associées au syndrome du côlon irritable .

Comparaison Avec Des Composés Similaires

Le bromure de prifinium est unique parmi les agents antimuscariniques en raison de sa structure chimique spécifique et de ses propriétés pharmacologiques. Les composés similaires comprennent :

Hyoscine N-butylbromure : Un autre agent antimuscarinique utilisé à des fins thérapeutiques similaires.

Atropine : Un agent anticholinergique bien connu avec des applications plus larges.

Dicyclomine : Un antispasmodique utilisé pour traiter les troubles gastro-intestinaux.

Le this compound se distingue par son efficacité spécifique dans le traitement du syndrome du côlon irritable et sa structure chimique unique .

Propriétés

IUPAC Name |

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGJZJXOPSNTGZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023508 | |

| Record name | Prifinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-95-9 | |

| Record name | Prifinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prifinium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prifinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prifinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIFINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B7O9ZC520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Prifinium Bromide?

A: Prifinium Bromide is an anticholinergic agent that acts primarily by blocking the action of acetylcholine at muscarinic receptors. [, , ] This antagonism results in a relaxation of smooth muscles in various organs, particularly in the gastrointestinal tract. [, , ]

Q2: How does Prifinium Bromide compare to other anticholinergic drugs in terms of potency and organ selectivity?

A: Studies have shown that Prifinium Bromide demonstrates potent anticholinergic activity, often surpassing the potency of atropine, hyoscine butylbromide, timepidium bromide, and diphemanil methylsulfate in inhibiting acetylcholine-induced contractions in isolated smooth muscle preparations. [, , ] Interestingly, while exhibiting potent effects on the gastrointestinal tract, Prifinium Bromide displays relatively weaker activity in the urinary bladder compared to some other anticholinergics like timepidium bromide and butylscopolamine bromide. [] This suggests a degree of organ selectivity for Prifinium Bromide, potentially leading to a favorable side effect profile. []

Q3: What is the molecular formula and weight of Prifinium Bromide?

A3: Prifinium Bromide has the molecular formula C26H33BrN2O2 and a molecular weight of 473.46 g/mol.

Q4: Is there information available regarding the material compatibility and stability of Prifinium Bromide?

A4: The provided research papers primarily focus on the pharmacological aspects of Prifinium Bromide. More detailed studies on material compatibility and stability, especially in various formulations, would be valuable for pharmaceutical development.

Q5: Are there any known interactions of Prifinium Bromide with drug transporters or metabolizing enzymes?

A5: The provided research papers do not delve into the specific interactions of Prifinium Bromide with drug transporters or metabolizing enzymes. Further research is needed to fully understand the drug's metabolic pathways and potential for drug-drug interactions.

Q6: What are the primary applications of Prifinium Bromide in clinical settings?

A: Prifinium Bromide is primarily indicated for the treatment of gastrointestinal disorders associated with smooth muscle spasms and incoordination. [, , ] It demonstrates efficacy in alleviating symptoms of irritable bowel syndrome (IBS), including abdominal pain, gas, diarrhea, and constipation. [, , , ] In this context, Prifinium Bromide has shown superior efficacy compared to placebo and comparable or even greater effectiveness than other commonly used antispasmodics. [] Furthermore, the drug exhibits a favorable safety profile with minimal side effects, making it a valuable option for managing IBS symptoms. [, , ]

Q7: Has Prifinium Bromide been studied for any applications beyond gastrointestinal disorders?

A: Beyond its well-established use in gastrointestinal disorders, Prifinium Bromide has shown potential in veterinary medicine for inducing parturition in bitches. [, ] When administered with a pretreatment of prifinium bromide, a low dose of fenprostalene (a prostaglandin F2α analogue) effectively induces parturition while minimizing side effects like diarrhea and salivation. [, ] This approach has shown promising results in reducing the stress associated with fenprostalene administration, as indicated by lower plasma cortisol levels in treated bitches. [] Moreover, this method doesn't negatively impact the survival rate of newborn puppies, suggesting it as a reliable and safe option for inducing parturition in canines. []

Q8: Are there specific biomarkers being researched for predicting Prifinium Bromide efficacy?

A8: The current research primarily focuses on Prifinium Bromide's pharmacological properties and clinical applications. Further investigation into potential biomarkers could provide valuable insights into predicting treatment response and personalizing therapy.

Q9: What analytical methods are commonly employed for the detection and quantification of Prifinium Bromide?

A9: Several analytical methods have been developed and validated for the determination of Prifinium Bromide in various matrices. These include:

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Prifinium Bromide in pharmaceutical formulations and biological samples. [, , ] Reverse-phase HPLC with UV detection is frequently employed, providing accurate and precise measurements. [, ]

- Voltammetry: This electrochemical technique offers a sensitive and selective approach for quantifying Prifinium Bromide in pharmaceutical formulations. [] Square wave voltammetry, in particular, has demonstrated good sensitivity and accuracy for the determination of the drug. []

- Spectrophotometry: While less commonly employed than HPLC, spectrophotometric methods have also been developed for Prifinium Bromide analysis. [] These methods typically rely on UV-visible spectrophotometry and may involve derivatization strategies to enhance sensitivity and selectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.